molecular formula C8H15NO2 B555063 D-Cyclohexylglycine CAS No. 14328-52-0

D-Cyclohexylglycine

Cat. No. B555063
CAS RN: 14328-52-0
M. Wt: 157.21 g/mol
InChI Key: WAMWSIDTKSNDCU-SSDOTTSWSA-N
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Description

D-Cyclohexylglycine is a chemical compound with the molecular formula C8H15NO2 . It has an average mass of 157.210 Da and a monoisotopic mass of 157.110275 Da .


Synthesis Analysis

D-Cyclohexylglycine can be synthesized using various methods. It is used in peptide synthesis and has been identified as a component in the synthesis of dipeptidyl peptidase-IV inhibitors . It is also used in the production of other amino acids, resins, and reagents .


Molecular Structure Analysis

The molecular structure of D-Cyclohexylglycine consists of a cyclohexyl group (a six-membered carbon ring) attached to a glycine residue, an amino acid. The exact structure can be viewed using molecular visualization tools .


Physical And Chemical Properties Analysis

D-Cyclohexylglycine has a molecular formula of C8H15NO2 . It is used in laboratory chemicals and in the synthesis of substances .

Scientific Research Applications

Anticancer Properties

D-Cyclohexylglycine, as a ligand in platinum (Pt) complexes, has shown promising results in cancer therapy. A study by Hosseini-Hashemi et al. (2022) found that two Pt complexes with cyclohexylglycine exhibited significant anticancer activity against the HCT116 human colon cancer cell line. This suggests potential applications of D-Cyclohexylglycine derivatives in developing cancer treatments.

Synthesis and Chemical Properties

The synthesis of optically active α-Cyclohexylglycine, an analogue of valine, has been a focus in pharmaceutical and peptide chemistry. Tamura & Harada (1978) discussed various methods of synthesizing α-Cyclohexylglycine, indicating its relevance in chemical synthesis processes.

Enzyme Inhibition

D-Cyclohexylglycine analogues have been studied for their potential as enzyme inhibitors. A research by Parmee et al. (2004) evaluated substituted 4-amino cyclohexylglycine analogues as dipeptidyl peptidase IV (DP-IV) inhibitors. This suggests the utility of D-Cyclohexylglycine in developing treatments for conditions like diabetes.

Conformational Studies in Polypeptides

Research on poly(d-cyclohexylglycine), as conducted by Palumbo et al. (1981), shows that D-Cyclohexylglycine plays a role in the study of polypeptide structures. Understanding these structures is crucial in biochemistry and molecular biology.

Chemosensor Development

D-Cyclohexylglycine derivatives have applications in the development of chemosensors. For instance, Tanabe et al. (2001) utilized Dansylglycine-modified cyclodextrin for molecule detection, showcasing the utility of D-Cyclohexylglycine derivatives in analytical chemistry.

Safety And Hazards

According to the safety data sheet, D-Cyclohexylglycine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(2R)-2-amino-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMWSIDTKSNDCU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353119
Record name D-Cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cyclohexylglycine

CAS RN

14328-52-0
Record name Cyclohexylglycine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Cyclohexylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLGLYCINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU105BHB7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
54
Citations
M Palumbo, A Cosani, M Terbojevich… - International Journal of …, 1981 - Elsevier
… Poly(d-phenylglycine) and poly(d-cyclohexylglycine) containing … d-phenylglycine) and poly(d-cyclohexylglycine) are of the β-type… The ordered form of poly(d-cyclohexylglycine) is slightly …
Number of citations: 5 www.sciencedirect.com
T Doi, T Muraoka, T Ohshiro, D Matsuda… - Bioorganic & medicinal …, 2012 - Elsevier
… The analog 7 was synthesized by peptide coupling of the d-cyclohexylglycine-containing ester 11 and d-Ser-containing dipeptide 12, macrolactamization, and cyclodehydration of 6 for …
Number of citations: 13 www.sciencedirect.com
K Eisler, J Rudinger, F Šorm - Collection of Czechoslovak …, 1966 - cccc.uochb.cas.cz
… Analogues of oxytocin with isoleucine replaced by L-diethylalanine, L-cyclopentylglycine, and L- and D-cyclohexylglycine …
Number of citations: 36 cccc.uochb.cas.cz
TJ Tucker, SF Brady, WC Lumma… - Journal of medicinal …, 1998 - ACS Publications
… The Boc-d-cyclohexylglycine-proline starting material (2) (Scheme 1) was prepared by standard amino acid coupling of Boc-d-cyclohexylglycine with proline methyl ester, followed by …
Number of citations: 133 pubs.acs.org
SE Blondelle, E Crooks, JM Ostresh… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… The higher overall activity found for the compounds derived from l- ord-cyclohexylalanine compared with those derived froml- or d-cyclohexylglycine may be due to an expected higher …
Number of citations: 26 journals.asm.org
TE Kristensen, K Vestli, FK Hansen, T Hansen - 2009 - Wiley Online Library
… or semisynthetic L-phenylglycine, D-cyclohexylglycine and L-tert-leucine gave increasingly bulky amino alcohols 15–17, respectively.14–16 D-Cyclohexylglycine is available by simple …
I SCHŐN, L KISFALUDY, J NÁFRÁDI, L VARGA… - 1978 - degruyter.com
The stimulation of gastric acid flow by thirty-six new pentagastrin analogs administered intravenously, intrajejunally and intrarectally was determined in rats. Some of the analogs are …
Number of citations: 8 www.degruyter.com
BGH Potent - Antimicrob. Agents Chemother, 1999 - Citeseer
… The higher overall activity found for the compounds derived from L- or D-cyclohexylalanine compared with those derived from L- or D-cyclohexylglycine may be due to an expected …
Number of citations: 2 citeseerx.ist.psu.edu
P Gupta, SK Singh, T Srinivasan… - … Chemistry-Anti-Infective …, 2003 - ingentaconnect.com
… cyclohexylglycine, D-cyclohexylglycine) and four amino acid at position R3 (L-cyclohexylalanine, D-cyclohexylalanine, L-cyclohexylglycine, D-cyclohexylglycine). 18 additional bicyclic …
Number of citations: 3 www.ingentaconnect.com
FS Di Leva, S Tomassi, S Di Maro… - Angewandte Chemie …, 2018 - Wiley Online Library
The RGD‐recognizing αvβ6 integrin has only recently emerged as a major target for cancer diagnosis and therapy. Thus, the development of selective, low‐molecular‐weight ligands of …
Number of citations: 32 onlinelibrary.wiley.com

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